

Navigating the Thiol-Reactive Landscape: A Technical Guide to MTSES Solutions

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Compound of Interest

Compound Name:	Sodium (2-sulfonatoethyl)methanethiosulfonate
Cat. No.:	B013883

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), a pivotal tool in protein structure and function studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual aids to facilitate the effective use of MTSES in the laboratory.

Core Chemical Properties of MTSES

MTSES is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) reagent.
[1][2] Its primary utility lies in its ability to selectively react with the thiol groups of cysteine residues in proteins, forming a mixed disulfide bond.[1] This specific and rapid reaction allows for the targeted modification of proteins, enabling the study of protein topology, accessibility of specific residues, and the functional consequences of introducing a negative charge at a defined site.[1][3]

The following table summarizes the key chemical and physical properties of MTSES:

Property	Value	Reference(s)
Chemical Name	Sodium (2-sulfonatoethyl) methanethiosulfonate	[4]
Molecular Formula	C ₃ H ₇ NaO ₅ S ₃	[3][5]
Molecular Weight	242.21 g/mol	[3][5]
Appearance	White Solid	[3][5]
Purity	> 95%	[3]
Solubility	Soluble in water, DMSO, DMF, hot ethanol, and methanol. Specifically, ~20 mg/mL in DMSO and DMF, and ~10 mg/mL in PBS (pH 7.2).	[3][4][6]
Melting Point	200-203°C	[4]
Charge	Negative	[3][5]
Membrane Permeability	Impermeant	[1][2]

Stability and Handling of MTSES Solutions

The stability of MTSES is a critical factor for the successful and reproducible application in experiments. As with other methanethiosulfonates, MTSES is susceptible to hydrolysis in aqueous solutions.[7][8]

Condition	Recommendation / Data	Reference(s)
Solid Storage	Store desiccated at -20°C. The solid is stable for at least one year under these conditions.	[3][9]
Aqueous Solution	Should be prepared fresh immediately before use. While some sources suggest stability for a few hours at 4°C, it is highly recommended to use it right away. Do not store aqueous solutions for more than one day.	[3][6][7][8][9]
DMSO Stock Solution	Can be stored at -20°C for up to 3 months if prepared in anhydrous DMSO.	[3]
Hydrolysis Half-life	Approximately 20 minutes at pH 7.5 and ambient temperature.	[3][4]
General Handling	Warm the vial to room temperature before opening to prevent condensation, as MTSES is hygroscopic.	[7][8][9]

Mechanism of Action: Thiol Modification

MTSES reacts specifically with the ionized thiol group (thiolate, $-S^-$) of cysteine residues to form a stable disulfide bond. This reaction introduces a negatively charged 2-sulfonatoethyl group at the cysteine position. The high reactivity of MTS reagents like MTSES with thiols is on the order of $10^5 \text{ M}^{-1}\text{sec}^{-1}$.

Reaction of MTSES with a protein thiol group.

Experimental Protocols

Preparation of MTSES Stock Solutions

Materials:

- MTSES (solid)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Nuclease-free water or appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline)
- Microcentrifuge tubes

Protocol for DMSO Stock Solution (e.g., 100 mM):

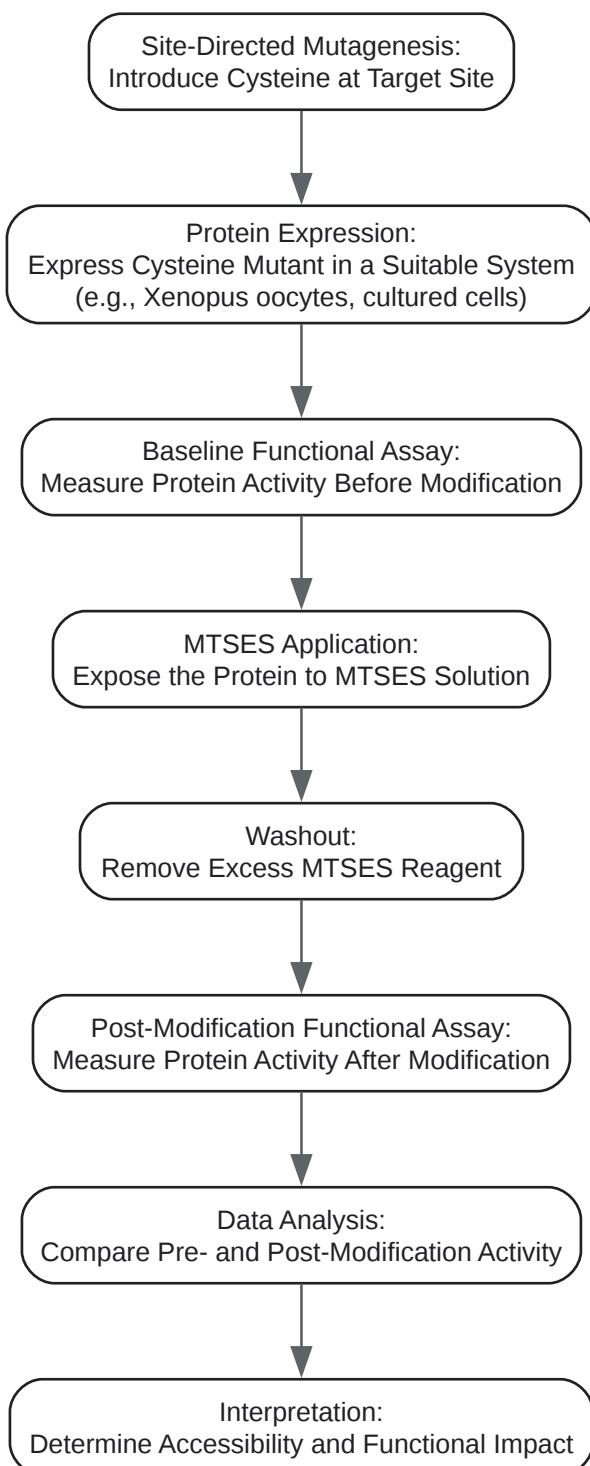
- Allow the vial of solid MTSES to warm to room temperature before opening.
- Weigh out the desired amount of MTSES in a fume hood. For a 100 mM stock, this would be 24.22 mg per 1 mL of solvent.
- Add the appropriate volume of anhydrous DMSO to the solid MTSES.
- Vortex briefly to dissolve the solid completely.
- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
- Store the aliquots at -20°C for up to 3 months.

Protocol for Aqueous Working Solution (e.g., 10 mM):

- Prepare the desired aqueous buffer and ensure its pH is adjusted correctly.
- Immediately before use, dilute the DMSO stock solution or dissolve solid MTSES directly in the aqueous buffer to the final desired concentration (e.g., 10 mM).
- Use the aqueous solution without delay, as it will hydrolyze.

Substituted Cysteine Accessibility Method (SCAM) Workflow

SCAM is a powerful technique to probe the structure and environment of specific amino acid residues within a protein. It involves site-directed mutagenesis to introduce a cysteine at the position of interest, followed by chemical modification with a thiol-reactive reagent like MTSES.



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A typical workflow for a SCAM experiment using MTSES.

Detailed SCAM Protocol using MTSES on an Ion Channel Expressed in Xenopus Oocytes:

Materials:

- Xenopus oocytes expressing the cysteine-mutant ion channel of interest.
- Two-electrode voltage clamp (TEVC) setup.
- Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
- MTSES working solution (e.g., 1-10 mM in recording solution, freshly prepared).
- Dithiothreitol (DTT) solution (e.g., 10 mM in recording solution) for reversibility testing.

Procedure:

- Place an oocyte expressing the mutant channel in the recording chamber of the TEVC setup and impale it with two microelectrodes.
- Perfusion the oocyte with the recording solution and establish a stable baseline recording of channel activity (e.g., by applying a voltage step protocol or an agonist).
- Switch the perfusion to the freshly prepared MTSES working solution and apply it for a defined period (typically 1 to 5 minutes).[\[3\]](#)[\[4\]](#)
- Monitor the channel current during MTSES application. A change in current indicates that the introduced cysteine is accessible and its modification affects channel function.
- After the application period, switch the perfusion back to the recording solution to wash out the excess MTSES.
- Once a stable current is re-established, perform the same functional assay as in step 2 to measure the post-modification channel activity.

- (Optional) To test for the reversibility of the modification, perfuse the oocyte with the DTT solution to reduce the disulfide bond formed by MTSES. A return of the current to the baseline level confirms a specific disulfide linkage.
- Analyze the data by comparing the current amplitudes and/or kinetics before and after MTSES application.

Conclusion

MTSES is an invaluable reagent for probing protein structure and function, particularly for membrane proteins. Its negative charge and membrane impermeability provide specific advantages in defining the accessibility of cysteine residues from the extracellular or intracellular aqueous environment. A thorough understanding of its chemical properties, stability, and appropriate handling is paramount for obtaining reliable and reproducible experimental results. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigations using MTSES.

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